

chemical properties and stability of 2-Heptyl-4-quinolone-15N

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Compound of Interest

Compound Name: 2-Heptyl-4-quinolone-15N

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An In-depth Technical Guide on the Chemical Properties and Stability of **2-Heptyl-4-quinolone-15N**

Abstract

2-Heptyl-4-quinolone (HHQ) is a crucial signaling molecule within the quorum-sensing (QS) network of the opportunistic human pathogen *Pseudomonas aeruginosa*. As a direct precursor to the *Pseudomonas* quinolone signal (PQS), HHQ plays a significant role in regulating virulence gene expression and biofilm formation. The isotopically labeled variant, **2-Heptyl-4-quinolone-15N** (HHQ-15N), serves as an indispensable internal standard for accurate quantification in complex biological matrices using mass spectrometry. This technical guide provides a comprehensive overview of the chemical properties, stability, and key experimental protocols related to HHQ-15N, intended for researchers, scientists, and professionals in drug development.

Chemical Properties

2-Heptyl-4-quinolone is a member of the 4-quinolone class of compounds, characterized by a quinolin-4(1H)-one core structure with a heptyl substituent at the 2-position.^[1] The 15N-labeled version contains a heavy nitrogen isotope in the quinolone ring, which increases its molecular weight by one nominal mass unit, allowing it to be distinguished from the native compound in mass spectrometric analyses.^[2]

Table 1: Chemical and Physical Properties of 2-Heptyl-4-quinolone and its 15N-labeled Analog

Property	2-Heptyl-4-quinolone (HHQ)	2-Heptyl-4-quinolone-15N (HHQ-15N)	Reference(s)
Molecular Formula	C ₁₆ H ₂₁ NO	C ₁₆ H ₂₁ ¹⁵ NO	[1][2]
Molecular Weight	243.34 g/mol	244.34 g/mol	[1][2]
Appearance	Solid	Not specified (assumed Solid)	[3]
Tautomeric Form	Exists in equilibrium with 2-heptyl-4-hydroxyquinoline	Assumed same as unlabeled	[3]

Stability and Storage

Proper storage is critical to maintain the integrity of 2-Heptyl-4-quinolone standards.

Table 2: Recommended Storage and Stability of 2-Heptyl-4-quinolone Stock Solutions

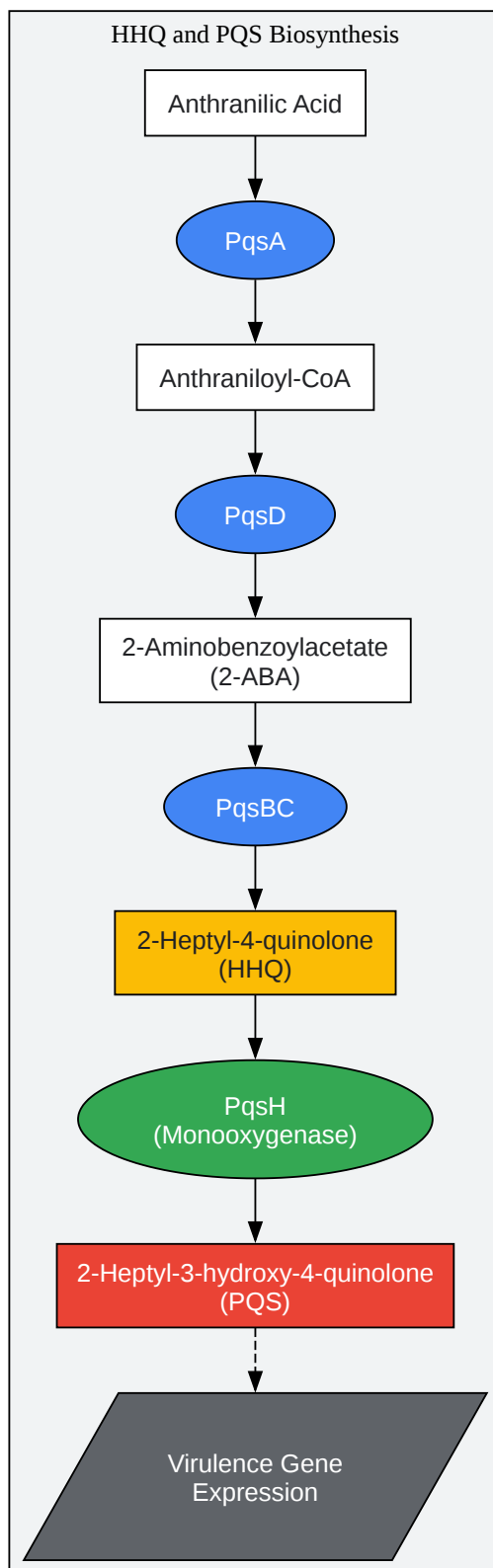
Storage Temperature	Shelf Life	Reference(s)
-80°C	2 years	[4]
-20°C	1 year	[4]

It is recommended to use the compound within the specified periods to ensure experimental accuracy.

Role in Quorum Sensing and Signaling Pathways

HHQ is a key intermediate in the PQS signaling pathway of *P. aeruginosa*. Its biosynthesis is governed by the pqsABCD operon. The process begins with anthranilic acid, which is converted to 2-aminobenzoylacetate (2-ABA). The PqsBC complex then catalyzes the condensation of 2-ABA with octanoyl-coenzyme A to produce HHQ.[5][6] HHQ itself can act as an intercellular signal molecule but is also converted by the monooxygenase PqsH into the

more potent signaling molecule, 2-heptyl-3-hydroxy-4-quinolone (PQS).[5][7] This pathway is a critical regulator of virulence factors.[8]



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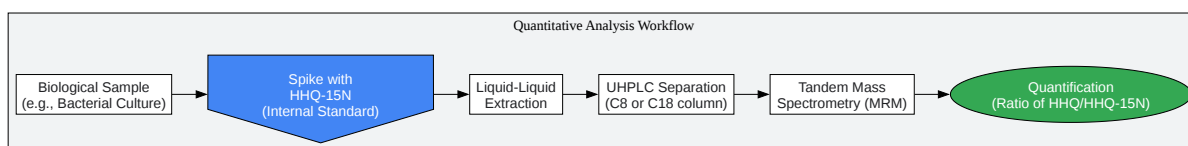
Caption: Biosynthesis pathway of HHQ and PQS in *P. aeruginosa*.

Experimental Protocols

HHQ-15N is primarily used as an internal standard for quantification of endogenous HHQ in biological samples. Below are summaries of relevant experimental protocols.

Quantification of HHQ using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately measuring HHQ levels in samples such as bacterial cultures or infected tissues.[6]



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Caption: Typical workflow for HHQ quantification using HHQ-15N.

Methodology:

- **Sample Preparation:** A known quantity of the internal standard (HHQ-15N) is spiked into the biological sample.
- **Extraction:** Analytes are extracted from the matrix. A common method involves liquid-liquid extraction with acetonitrile containing 1% formic acid, followed by a defatting step with hexane.[9]

- **LC Separation:** The extracted sample is injected into an LC system. Separation is typically achieved using a C8 or C18 reversed-phase column with a gradient elution of acetonitrile and water (often with formic acid and/or ammonium formate as additives).^{[6][9]}
- **MS/MS Detection:** The eluent is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both native HHQ and the HHQ-15N standard.
- **Quantification:** The concentration of native HHQ in the sample is determined by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard.

Synthesis of 2-Heptyl-4-quinolone

Several methods exist for the chemical synthesis of HHQ. One effective approach is a one-pot microwave-assisted procedure.^[10]

Methodology (Microwave-Assisted Synthesis):

- **Reactant Preparation:** The synthesis starts from anthranilic acid and an appropriate α -chloro ketone, which can be prepared from 2-chloro-N-methoxy-N-methylacetamide and a heptyl Grignard reagent.^[10]
- **Microwave Reaction:** Anthranilic acid and the α -chloro ketone are subjected to microwave irradiation in a one-pot reaction. This procedure facilitates both the acylation of anthranilic acid and the subsequent cyclization to form the quinolone ring structure without isolating the intermediate ester.^[10]
- **Purification:** The resulting product is purified using standard chromatographic techniques to yield 2-heptyl-4-quinolone.

Enzyme-Linked Immunosorbent Assay (ELISA)

For high-throughput screening, an ELISA can be developed to detect HHQ. This requires the synthesis of a hapten analogous to HHQ, which is then conjugated to a carrier protein to generate specific antibodies.^[11]

Methodology Outline:

- **Hapten Synthesis:** A derivative of HHQ is synthesized with a linker suitable for conjugation to a carrier protein (e.g., Bovine Serum Albumin, BSA).[11]
- **Antibody Production:** The hapten-protein conjugate is used to immunize an animal to produce polyclonal or monoclonal antibodies specific for HHQ.
- **ELISA Development:** A competitive ELISA format is established. Microtiter plates are coated with an HHQ-protein conjugate. Samples (containing unknown amounts of HHQ) are mixed with a fixed amount of anti-HHQ antibody and added to the wells.
- **Detection:** A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection. The signal is inversely proportional to the amount of HHQ in the sample. The assay can achieve a limit of detection in the low nanomolar range.[11]

Conclusion

2-Heptyl-4-quinolone-15N is a vital tool for researchers studying *P. aeruginosa* pathogenesis and quorum sensing. Its use as an internal standard enables precise and accurate quantification of its native analogue, HHQ, in complex biological systems. Understanding its chemical properties, stability, and the experimental protocols for its use is fundamental for obtaining reliable data in the fields of microbiology, infectious disease research, and the development of novel anti-virulence therapies.

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